molecular formula C17H22O4 B1243004 Rhynchonin A

Rhynchonin A

Cat. No.: B1243004
M. Wt: 290.4 g/mol
InChI Key: MLROMOSLEHLJTD-UHFFFAOYSA-N
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Description

Rhynchonin A is a bioactive chromene derivative first isolated from the aerial parts of Rhyncholacis penicillata . Its structure, identified as 7-hydroxy-6-(3-methylbutyryl)-5-oxymethyl-chromene, was elucidated via spectroscopic methods and confirmed by independent synthesis . The compound exhibits broad pesticidal activity, including potent insecticidal, acaricidal, and nematicidal effects, particularly against Heliothis zea (corn earworm) . Notably, Rhynchonin A has a molecular formula of C₁₇H₂₀O₅ and a molecular weight of 304.34 g/mol, with a melting point of 228–229°C .

Properties

Molecular Formula

C17H22O4

Molecular Weight

290.4 g/mol

IUPAC Name

1-(7-hydroxy-5-methoxy-2,2-dimethylchromen-6-yl)-3-methylbutan-1-one

InChI

InChI=1S/C17H22O4/c1-10(2)8-12(18)15-13(19)9-14-11(16(15)20-5)6-7-17(3,4)21-14/h6-7,9-10,19H,8H2,1-5H3

InChI Key

MLROMOSLEHLJTD-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)C1=C(C2=C(C=C1O)OC(C=C2)(C)C)OC

Synonyms

7-hydroxy-2,2-dimethyl-5-methoxy-6-(3'-methylbutanoyl)chromene
rhynchonin A

Origin of Product

United States

Comparison with Similar Compounds

This section compares Rhynchonin A with three structurally related chromene derivatives: Rhynchonin B , 5,7-dihydroxy-6-(3-methyl-1-oxobutyl)-4-propyl-2H-1-benzopyran-2-one (Compound 1), and 5,7-dihydroxy-8-(3-methyl-1-oxobutyl)-4-propyl-2H-1-benzopyran-2-one (Compound 2).

Table 1: Structural and Physicochemical Properties
Compound Substituent Positions Acyl Group Melting Point (°C) Synthesis Yield Bioactivity
Rhynchonin A 5-oxymethyl, 6-(3-methylbutyryl) 3-methylbutyryl 228–229 Not reported Broad pesticidal activity
Rhynchonin B 6-oxymethyl, 6-(2-methylbutyryl) 2-methylbutyryl Not reported Not reported Likely lower activity (inferred)
Compound 1 6-(3-methyl-1-oxobutyl) 3-methyl-1-oxobutyl 228–229 Not reported Not reported
Compound 2 8-(3-methyl-1-oxobutyl) 3-methyl-1-oxobutyl 219 4% Not reported

Key Observations :

Rhynchonin A vs. Rhynchonin B :

  • Rhynchonin B differs in the acyl group (2-methylbutyryl vs. 3-methylbutyryl) and oxymethyl position (6 vs. 5) . These changes likely reduce its bioactivity compared to Rhynchonin A, though specific data are unavailable.
  • The 3-methylbutyryl group in Rhynchonin A may enhance binding to pest-specific enzymes, explaining its superior pesticidal potency .

Rhynchonin A vs. Compound 1 and 2 :

  • Compound 1 and 2 share the 3-methyl-1-oxobutyl substituent but differ in its position (6 vs. 8). Compound 1 matches Rhynchonin A’s melting point (228–229°C), suggesting similar crystallinity, while Compound 2’s lower melting point (219°C) implies weaker intermolecular forces .
  • The 4% yield of Compound 2 highlights synthetic challenges in introducing substituents at position 8 , whereas Rhynchonin A’s synthesis is more efficient but unreported in detail.

Bioactivity and Functional Implications

  • Pesticidal Activity: Rhynchonin A’s 5-oxymethyl and 6-acyl groups are critical for its bioactivity.
  • Structural Discrepancies: describes Rhynchonin A as 1-(7-hydroxy-5-methoxy-2,2-dimethyl-2H-1-benzopyran-6-yl)-3-methyl-1-butanone, conflicting with ’s structure. This discrepancy may arise from nomenclature inconsistencies or misreporting, necessitating further verification .

Q & A

Basic Research Questions

Q. How can Rhynchonin A be isolated and characterized from natural sources?

  • Methodology :

  • Extraction : Use solvent-based extraction (e.g., ethanol or methanol) with Soxhlet apparatus or maceration, followed by partitioning with immiscible solvents to isolate target fractions .
  • Chromatography : Employ column chromatography (silica gel, Sephadex) or HPLC for purification. Monitor purity via TLC or UPLC-MS .
  • Structural Elucidation : Perform NMR (¹H, ¹³C, 2D experiments) and high-resolution mass spectrometry (HR-MS) to confirm molecular structure .
  • Stability Testing : Assess compound stability under varying pH, temperature, and light conditions using accelerated degradation studies .

Q. What in vitro assays are appropriate for preliminary evaluation of Rhynchonin A’s biological activity?

  • Methodology :

  • Cell-Based Assays : Use cell lines relevant to the compound’s purported activity (e.g., cancer cells for cytotoxicity via MTT assay, microbial strains for antimicrobial testing). Include positive/negative controls and dose-response curves (IC₅₀ calculations) .
  • Enzyme Inhibition : Perform kinetic assays (e.g., fluorescence-based or colorimetric) to measure inhibition constants (Kᵢ) for target enzymes .
  • Data Validation : Replicate experiments ≥3 times, with statistical analysis (e.g., ANOVA) to confirm significance .

Q. How can researchers ensure the reproducibility of Rhynchonin A’s synthesis or extraction protocols?

  • Methodology :

  • Detailed Documentation : Follow NIH guidelines for reporting experimental parameters (solvent ratios, reaction times, temperatures) .
  • Cross-Validation : Compare results with independent labs using shared protocols. Publish raw data (e.g., chromatograms, spectral files) in supplementary materials .
  • Quality Control : Use certified reference materials (CRMs) for instrumentation calibration and include purity thresholds (e.g., ≥95% by HPLC) in methods .

Advanced Research Questions

Q. How to design a preclinical study evaluating Rhynchonin A’s efficacy while adhering to ethical and methodological standards?

  • Methodology :

  • PICOT Framework : Define Population (e.g., animal model species), Intervention (dosage, administration route), Comparison (vehicle control vs. active comparator), Outcome (e.g., tumor size reduction), and Timeframe (study duration) .
  • Ethical Compliance : Follow ARRIVE guidelines for animal studies, including randomization, blinding, and endpoint criteria to minimize suffering .
  • Data Analysis : Use longitudinal statistical models (e.g., mixed-effects regression) to account for inter-individual variability .

Q. How to resolve contradictions in published data on Rhynchonin A’s mechanism of action?

  • Methodology :

  • Systematic Review : Conduct a meta-analysis of existing studies using PRISMA guidelines to identify methodological discrepancies (e.g., assay conditions, compound purity) .
  • Mechanistic Replication : Repeat key experiments under standardized conditions, varying one parameter at a time (e.g., cell type, incubation time) to isolate confounding factors .
  • Pathway Analysis : Use omics approaches (proteomics, transcriptomics) to identify upstream/downstream targets and validate via siRNA knockdown or CRISPR editing .

Q. What strategies optimize the synthesis of Rhynchonin A derivatives for structure-activity relationship (SAR) studies?

  • Methodology :

  • Medicinal Chemistry Workflow :

Scaffold Modification : Introduce functional groups (e.g., hydroxyl, halogen) at specific positions via regioselective reactions .

Analytical Validation : Confirm derivative structures using LC-MS/MS and crystallography (if applicable) .

Biological Screening : Test derivatives in parallel with the parent compound using high-throughput assays to identify potency trends .

  • Computational Modeling : Perform molecular docking or QSAR studies to predict binding affinities and prioritize synthetic targets .

Q. How to address variability in Rhynchonin A’s pharmacokinetic (PK) profiles across preclinical models?

  • Methodology :

  • PK Study Design : Use crossover studies in multiple species (e.g., rodents, non-human primates) to compare bioavailability, half-life, and metabolism .
  • Bioanalytical Methods : Quantify plasma concentrations via LC-MS/MS, ensuring calibration curves meet FDA validation criteria (accuracy ±15%) .
  • Compartmental Modeling : Apply pharmacokinetic software (e.g., Phoenix WinNonlin) to simulate absorption/distribution dynamics and identify species-specific outliers .

Guidance for Data Reporting and Compliance

  • Ethical Standards : Disclose funding sources, conflicts of interest, and ethical approval identifiers (e.g., IACUC protocol numbers) in all publications .
  • Data Sharing : Deposit raw datasets in repositories like Figshare or Zenodo, using FAIR principles (Findable, Accessible, Interoperable, Reusable) .
  • Statistical Rigor : Pre-register hypotheses and analysis plans on platforms like Open Science Framework to mitigate bias .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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